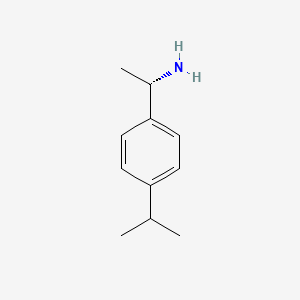

(S)-1-(4-Isopropylphenyl)ethanamine

CAS No.: 68285-22-3

Cat. No.: VC7227774

Molecular Formula: C11H17N

Molecular Weight: 163.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68285-22-3 |

|---|---|

| Molecular Formula | C11H17N |

| Molecular Weight | 163.264 |

| IUPAC Name | (1S)-1-(4-propan-2-ylphenyl)ethanamine |

| Standard InChI | InChI=1S/C11H17N/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |

| Standard InChI Key | UHAQMLODFYUKOM-VIFPVBQESA-N |

| SMILES | CC(C)C1=CC=C(C=C1)C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Descriptors and Stereochemistry

(S)-1-(4-Isopropylphenyl)ethanamine has the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol (free base). Its hydrochloride salt (C₁₁H₁₈ClN) exhibits a molecular weight of 199.72 g/mol . The compound’s IUPAC name, (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-amine, reflects its stereospecific configuration, with the (S)-enantiomer predominating in pharmacologically relevant applications .

Key Structural Identifiers:

-

SMILES:

C[C@@H](C1=CC=C(C=C1)C(C)C)N(highlighting the chiral center) -

Topological Polar Surface Area: 26 Ų, indicative of moderate hydrogen-bonding capacity .

The 4-isopropyl group enhances the compound’s lipophilicity, facilitating membrane permeability in drug candidates .

Synthesis and Industrial Production

Asymmetric Reduction of Prochiral Ketones

The synthesis typically begins with (4-isopropylphenyl)acetophenone, which undergoes asymmetric reduction using chiral catalysts like oxazaborolidine-borane complexes. This method achieves enantiomeric excess (ee) >98% under optimized conditions .

Representative Reaction Pathway:

Salt Formation and Purification

The free amine is converted to its hydrochloride salt via treatment with hydrochloric acid, yielding a crystalline solid with improved stability. Industrial-scale production employs continuous hydrogenation reactors and chiral stationary phases for chromatographic purification .

Table 1: Synthetic Parameters for Hydrochloride Salt Formation

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C (to prevent racemization) |

| Solvent | Anhydrous Diethyl Ether |

| Yield | 85–92% |

| Purity (HPLC) | >99% ee |

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits solubility in polar solvents:

Storage recommendations include desiccated conditions at 2–8°C to prevent hydrolytic degradation .

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 192–194°C (decomposes) |

| LogP (Free Base) | 3.2 ± 0.1 |

| pKa (Amine Group) | 9.8 ± 0.2 |

Applications in Pharmaceutical Research

Intermediate for β-Adrenergic Receptor Agonists

The compound’s chiral amine moiety is integral to synthesizing β₂-adrenergic agonists, such as levalbuterol, which require (S)-configuration for bronchodilatory activity .

Catalysis in Asymmetric Amination

Recent studies highlight its use as a ligand in palladium-catalyzed cross-coupling reactions, enabling the construction of stereochemically complex amines for oncology therapeutics .

Future Perspectives

Advances in continuous-flow asymmetric hydrogenation promise to enhance the scalability and cost-efficiency of (S)-1-(4-Isopropylphenyl)ethanamine production. Additionally, its application in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation represents an emerging therapeutic frontier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume